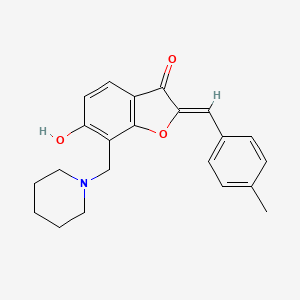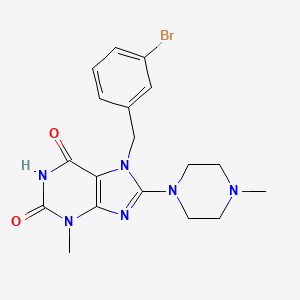
4-Bromobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzaldehyde oxime is an organic compound derived from 4-bromobenzaldehyde It is characterized by the presence of a bromine atom at the para position of the benzaldehyde structure and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring through the nucleophilic addition of hydroxylamine to the carbonyl group of 4-bromobenzaldehyde, followed by dehydration.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with optimization for larger scale production. This may involve continuous flow processes and the use of more efficient catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The oxime group can be hydrolyzed back to the corresponding aldehyde under acidic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Hydrolysis: Dilute hydrochloric acid or sulfuric acid.
Major Products Formed
Reduction: 4-Bromoaniline.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Hydrolysis: 4-Bromobenzaldehyde.
Applications De Recherche Scientifique
4-Bromobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form Schiff bases with amines.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyestuffs, leveraging its reactivity for the synthesis of various functional compounds.
Mécanisme D'action
The mechanism of action of 4-bromobenzaldehyde oxime primarily involves its reactivity as an electrophile due to the presence of the carbonyl group. The oxime group can form Schiff bases with primary amines, which is a key reaction in many of its applications. The bromine atom enhances the electrophilicity of the benzaldehyde, facilitating various substitution reactions.
Comparaison Avec Des Composés Similaires
4-Bromobenzaldehyde oxime can be compared with other benzaldehyde derivatives such as:
4-Chlorobenzaldehyde oxime: Similar in structure but with a chlorine atom instead of bromine, leading to slightly different reactivity.
4-Fluorobenzaldehyde oxime: Contains a fluorine atom, which significantly affects its electronic properties and reactivity.
4-Nitrobenzaldehyde oxime: The nitro group introduces strong electron-withdrawing effects, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in the balance of its reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZGAXKZZRCBN-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)


![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

![2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2797615.png)



![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2797621.png)

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)

